Molecular Structure, Physicochemical Properties, and Synthetic Utility of 4-Hydroxy-N-(2-methylphenyl)benzamide in Drug Discovery
Molecular Structure, Physicochemical Properties, and Synthetic Utility of 4-Hydroxy-N-(2-methylphenyl)benzamide in Drug Discovery
Executive Summary
As a versatile pharmacophore in medicinal chemistry, 4-hydroxy-N-(2-methylphenyl)benzamide (CAS: 62639-21-8) serves as a critical building block in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. The compound features a para-hydroxyl group that acts as a strong hydrogen-bond donor/acceptor, coupled with an ortho-tolyl moiety that induces a sterically driven conformational twist. This technical guide details the physicochemical profiling, structural causality, and a validated, self-correcting synthetic protocol for its preparation, designed for senior researchers and drug development professionals.
Physicochemical Profiling & Structural Data
Accurate physicochemical data is paramount for predicting pharmacokinetics, solubility, and assay behavior during initial screening phases. The following table summarizes the core quantitative properties of 4-hydroxy-N-(2-methylphenyl)benzamide[1],[2].
| Property | Value |
| IUPAC Name | 4-Hydroxy-N-(2-methylphenyl)benzamide |
| CAS Number | 62639-21-8[1] |
| Empirical Formula | C14H13NO2[1] |
| Molecular Weight | 227.26 g/mol [1] |
| SMILES String | N(c2c(cccc2)C)C(=O)c1ccc(cc1)O[1] |
| InChI Key | LNWPULCBCPNIJU-UHFFFAOYSA-N[1] |
| Physical Form | Solid[2] |
| Storage Class | 11 (Combustible Solids)[3] |
Structural & Conformational Analysis
The structural architecture of 4-hydroxy-N-(2-methylphenyl)benzamide is deliberately designed to optimize target engagement through specific non-covalent interactions:
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The Ortho-Effect (Conformational Restriction): The methyl group at the 2-position of the aniline ring creates significant steric hindrance against the amide carbonyl oxygen or the amide proton. This clash forces the aromatic rings out of coplanarity, adopting an orthogonal or twisted conformation. In drug design, this pre-organization reduces the entropic penalty upon binding to deep lipophilic pockets in target proteins, increasing target selectivity.
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Hydrogen Bonding Network: The unprotected para-hydroxyl group serves as a critical anchor, capable of interacting with solvent-exposed polar residues or water networks within a kinase hinge region or an epigenetic reader domain.
Pharmacophore model mapping structural features to target binding interactions.
Synthetic Methodology: Direct Amidation Protocol
Rationale & Causality
Synthesizing amides from unprotected hydroxybenzoic acids presents a chemoselectivity challenge. Traditional activation using thionyl chloride (SOCl₂) generates a highly reactive acyl chloride that can inadvertently react with the phenolic hydroxyl group, leading to unwanted O-acylation and polymerization.
To circumvent this without the need for cumbersome protecting groups, we employ a mild peptide coupling strategy using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to side reactions and rearrangement. The addition of HOBt rapidly converts the O-acylisourea into a stable, highly reactive OBt-ester, which smoothly undergoes nucleophilic attack by the weakly nucleophilic o-toluidine[4],[5]. Furthermore, EDC and its urea byproduct are highly water-soluble, allowing for seamless removal during standard aqueous workup, thus bypassing the need for early-stage chromatography[4].
Step-by-Step Protocol
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Activation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 eq (10 mmol, 1.38 g) of 4-hydroxybenzoic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq (12 mmol, 2.30 g) of EDC·HCl and 1.2 eq (12 mmol, 1.62 g) of HOBt. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active OBt-ester[4].
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Coupling: Dropwise, add 1.1 eq (11 mmol, 1.18 mL) of o-toluidine to the activated mixture, followed immediately by 2.5 eq (25 mmol, 4.35 mL) of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts and maintain an optimal basic environment[5].
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Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1, UV detection) until the starting acid spot is fully consumed.
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Quenching & Extraction: Dilute the reaction mixture with 100 mL of Ethyl Acetate. To remove the water-soluble EDC-urea byproduct, DMF, and unreacted reagents, wash the organic layer sequentially with:
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50 mL of 1M HCl (removes unreacted o-toluidine and DIPEA).
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50 mL of saturated aqueous NaHCO₃ (removes unreacted acid and HOBt).
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50 mL of brine (removes residual water).
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Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize the crude solid from hot ethanol/water to yield the pure 4-hydroxy-N-(2-methylphenyl)benzamide.
Synthetic workflow for 4-hydroxy-N-(2-methylphenyl)benzamide via EDC/HOBt coupling.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound for downstream biological assays, the protocol mandates the following self-validating analytical checks:
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LC-MS Profiling: Confirm the mass of the molecular ion[M+H]⁺ at m/z 228.26. A single peak in the UV chromatogram (254 nm) ensures the absence of O-acylated dimeric byproducts, validating the chemoselectivity of the HOBt additive.
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¹H NMR (DMSO-d₆): Verify the presence of the downfield amide proton singlet (~9.5–10.0 ppm) and the phenolic OH proton. The integration of the ortho-methyl group singlet (~2.2 ppm) must perfectly match the aromatic proton integrals (3H vs. 8H), confirming that the coupling occurred at the nitrogen center rather than the oxygen.
Conclusion
4-hydroxy-N-(2-methylphenyl)benzamide is a structurally primed building block that leverages steric conformational restriction and targeted hydrogen bonding. By utilizing a chemoselective EDC/HOBt coupling strategy, researchers can efficiently synthesize this compound with high purity, bypassing cumbersome protection-deprotection steps and ultimately accelerating the drug discovery pipeline.
References
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Title: Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization Source: MDPI URL: [Link]
